6-(4-Cyanopiperidin-1-yl)nicotinic acid
Description
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Properties
IUPAC Name |
6-(4-cyanopiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-7-9-3-5-15(6-4-9)11-2-1-10(8-14-11)12(16)17/h1-2,8-9H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOTRLJAZLXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
6-(4-Cyanopiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase III (CAIII). Carbonic anhydrase III is a zinc-containing enzyme involved in various physiological processes, including acid-base balance, lipogenesis, and cell growth. The interaction between this compound and CAIII involves the formation of a coordinate bond with the zinc ion in the enzyme’s active site, which inhibits the enzyme’s activity. This inhibition can have therapeutic implications for conditions such as hyperlipidemia and cancer.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting the activity of carbonic anhydrase III, which is highly expressed in adipose tissue and involved in lipogenesis. This inhibition can lead to changes in cellular metabolism and gene expression, potentially affecting cell signaling pathways and overall cellular function. Additionally, the compound’s impact on CAIII can result in apoptosis in certain cancer cells, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase III. The compound forms a coordinate bond with the zinc ion in the enzyme’s active site, inhibiting its activity. This inhibition can lead to changes in gene expression and cellular metabolism, as well as the induction of apoptosis in certain cancer cells. The compound’s ability to inhibit CAIII makes it a promising candidate for the management of hyperlipidemia and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on carbonic anhydrase III over extended periods, although its stability may vary depending on the specific experimental conditions. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses leading to more pronounced inhibition of carbonic anhydrase III. At very high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. The compound’s impact on cellular metabolism and gene expression can also vary with dosage, further emphasizing the need for careful dosage optimization.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrase III. The compound interacts with the enzyme’s active site, forming a coordinate bond with the zinc ion and inhibiting its activity. This inhibition can affect metabolic flux and metabolite levels, particularly in pathways related to lipogenesis and cell growth. The compound’s impact on these pathways can have therapeutic implications for conditions such as hyperlipidemia and cancer.
Biological Activity
6-(4-Cyanopiperidin-1-yl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in the context of neurological and cardiovascular health. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by a nicotinic acid moiety linked to a piperidine ring with a cyano substituent, which may influence its pharmacological properties.
Research indicates that nicotinic acid derivatives, including this compound, may activate various receptors and pathways in the body. A notable mechanism involves the activation of the TRPV1 receptor, which plays a crucial role in pain perception and inflammation. Studies show that nicotinic acid can potentiate TRPV1 activity, leading to enhanced responses to heat and other stimuli .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Oxidative Stress
A study demonstrated that nicotinic acid derivatives exhibit neuroprotective effects by maintaining intracellular NAD levels, which are critical for cellular metabolism and signaling. This effect is particularly relevant in conditions of oxidative stress, where neuronal cells face elevated risks of apoptosis .
Case Study 2: Cardiovascular Implications
In cardiovascular research, compounds similar to this compound have been shown to enhance endothelial function and promote vasodilation through TRPV1-mediated pathways. This suggests potential applications in treating cardiovascular diseases characterized by impaired endothelial function .
Pharmacological Profile
The pharmacological profile of this compound includes its affinity for various receptors and enzymes involved in neurotransmission and vascular regulation. Its ability to modulate TRPV1 activity suggests it could be beneficial in pain management therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
